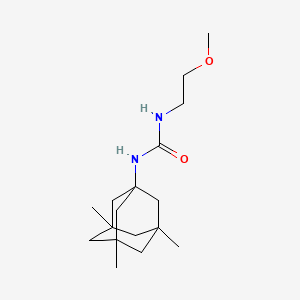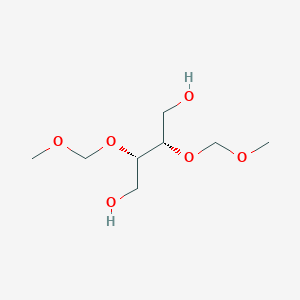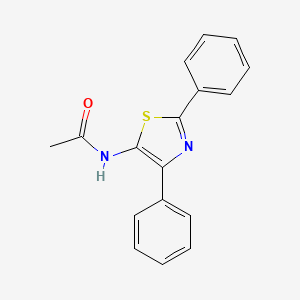![molecular formula C26H24N6O3 B2361749 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-56-3](/img/structure/B2361749.png)
7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. The triazole ring is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The pyrimidine ring is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with various substituents at different positions. These include methoxyphenyl groups at the 2- and 7-positions, a methyl group at the 5-position, and a pyridin-3-yl group attached via a carboxamide linkage at the 6-position .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. For instance, the methoxy groups might undergo demethylation under certain conditions, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For instance, the presence of multiple aromatic rings and polar functional groups would likely make this compound relatively stable and moderately polar .Applications De Recherche Scientifique
Biological and Antioxidant Activity
One of the key research applications of compounds similar to 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is in studying their biological and antioxidant activities. For instance, a study by Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated them for antimicrobial and antioxidant activities. This highlights the compound's potential in therapeutic research and drug development.
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis of triazolopyrimidines are also a significant area of research. For example, Lashmanova et al. (2019) discussed the preparation of triazolopyrimidines and their structural proof through X-ray diffraction data. Similarly, Desenko et al. (1993) focused on the synthesis of dihydrotriazolopyrimidines and their tautomeric equilibrium, which is crucial for understanding the compound's chemical properties.
Antimicrobial Activity
Research into the antimicrobial properties of triazolopyrimidines is another important application. Chauhan et al. (2019) synthesized novel series of triazolopyrimidines and assessed their antibacterial and antifungal activity, indicating the compound’s potential in antimicrobial therapy.
Orientations Futures
Propriétés
IUPAC Name |
7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-7-5-13-27-15-19)23(18-6-4-8-21(14-18)35-3)32-26(28-16)30-24(31-32)17-9-11-20(34-2)12-10-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHBKZWMOLRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2361670.png)


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide](/img/structure/B2361677.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2361681.png)
![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/no-structure.png)



